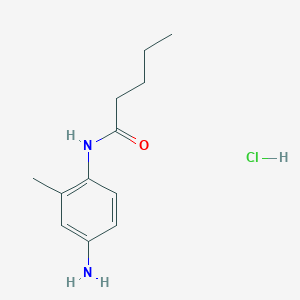

N-(4-Amino-2-methylphenyl)pentanamide hydrochloride

Description

N-(4-Amino-2-methylphenyl)pentanamide hydrochloride: is a chemical compound with the molecular formula C12H18N2O.ClH and a molecular weight of 242.75 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)pentanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-3-4-5-12(15)14-11-7-6-10(13)8-9(11)2;/h6-8H,3-5,13H2,1-2H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPYSAQTWRMLEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(C=C(C=C1)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)pentanamide hydrochloride typically involves the reaction of 4-amino-2-methylbenzoic acid with pentanoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)pentanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

N-(4-Amino-2-methylphenyl)pentanamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)pentanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- N-(4-Amino-2-methylphenyl)butanamide hydrochloride

- N-(4-Amino-2-methylphenyl)hexanamide hydrochloride

- N-(4-Amino-2-methylphenyl)propanamide hydrochloride

Uniqueness

N-(4-Amino-2-methylphenyl)pentanamide hydrochloride is unique due to its specific chain length and substitution pattern, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential .

Biological Activity

N-(4-Amino-2-methylphenyl)pentanamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. It is hypothesized that this compound may exert anti-inflammatory and analgesic effects by inhibiting certain enzymes involved in inflammatory pathways. This mechanism is crucial for its potential therapeutic applications, especially in pain management and inflammatory diseases.

Therapeutic Potential

Research indicates that this compound may have a variety of therapeutic properties:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit the activity of enzymes such as cyclooxygenases (COX), which play a significant role in inflammation.

- Analgesic Properties : The compound has been investigated for its potential to alleviate pain, making it a candidate for further studies in pain management therapies.

- Cellular Effects : It has been studied for its effects on cellular processes, including cell proliferation and apoptosis, indicating broader implications in cellular biology.

Comparison with Similar Compounds

The following table summarizes the biological activities and characteristics of this compound compared to structurally similar compounds:

| Compound Name | Anti-inflammatory Activity | Analgesic Activity | Unique Features |

|---|---|---|---|

| This compound | Yes | Yes | Specific chain length |

| N-(4-amino-2-methylphenyl)butanamide | Moderate | Limited | Shorter carbon chain |

| N-(4-amino-2-methylphenyl)hexanamide | Yes | Moderate | Longer carbon chain |

| N-(4-amino-2-methylphenyl)propanamide | Limited | No | Similar structure but less potent |

Case Studies

-

Case Study on Anti-inflammatory Effects :

- A study assessed the effect of this compound on inflammation in animal models. The results indicated a significant reduction in inflammatory markers when administered at specific dosages, suggesting its potential as an anti-inflammatory agent.

-

Case Study on Analgesic Properties :

- In another investigation, the analgesic effects were evaluated using the tail-flick test in rodents. The compound demonstrated dose-dependent analgesic activity, comparable to standard analgesics like ibuprofen.

- Cellular Interaction Studies :

Q & A

Basic Research Question

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve unreacted starting materials and acylated byproducts .

- Elemental analysis : Confirms stoichiometry of C, H, N, and Cl (e.g., Cl⁻ content: ~13.5% for hydrochloride salts) .

- TGA/DSC : Identifies hydrate forms or decomposition products (e.g., endothermic peaks at 150–200°C indicate HCl loss) .

How can computational modeling guide the optimization of this compound derivatives?

Advanced Research Question

Docking simulations (e.g., AutoDock Vina) predict binding modes to target receptors (e.g., dopamine D3). QSAR models correlate logP values with bioavailability, where optimal logP = 2–3 balances solubility and membrane penetration . MD simulations assess conformational stability in aqueous vs. lipid environments, guiding substituent design for enhanced pharmacokinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.